molecular formula C11H14Cl2N2O3 B1424636 4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride CAS No. 1220020-85-8

4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride

Cat. No. B1424636
CAS RN: 1220020-85-8
M. Wt: 293.14 g/mol
InChI Key: HYYXHHLCPDTZLI-UHFFFAOYSA-N
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Description

“4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride” is an organic compound with a molecular formula of C11H14Cl2N2O3 . It’s a derivative of piperidine, which is a cyclic amine found in many alkaloids. This compound has a nitrophenoxy group attached to it.


Molecular Structure Analysis

The molecular weight of “4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride” is approximately 293.147 Da . The mono-isotopic mass is 292.038147 Da .


Physical And Chemical Properties Analysis

“4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride” is a colorless solid that is soluble in water. It has a melting point of 140-141°C.

Scientific Research Applications

Pharmaceutical Applications

The piperidine nucleus is a significant component in drug discovery due to its presence in many pharmacologically active compounds. Piperidine derivatives have been studied for their potential as anticancer agents and antivirals . The presence of a chloro-nitrophenyl group in “4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride” suggests it could be explored for similar pharmaceutical applications, particularly where selective reactivity or specific binding to biological targets is required .

Safety And Hazards

The safety information for “4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+351+338) .

properties

IUPAC Name

4-(4-chloro-2-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYXHHLCPDTZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride

CAS RN

1220020-85-8
Record name Piperidine, 4-(4-chloro-2-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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